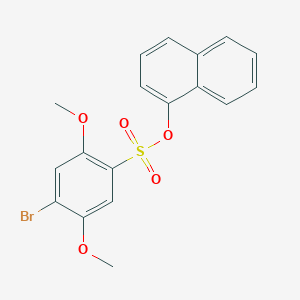

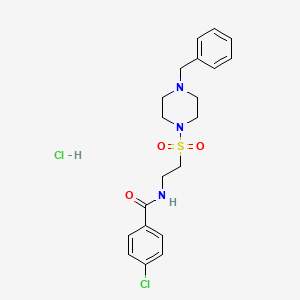

![molecular formula C14H18Cl2N2O3S B2527202 N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 343374-06-1](/img/structure/B2527202.png)

N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide" is a derivative of methanesulfonamide, characterized by the presence of a 2,4-dichlorophenyl group and a piperidin-1-yl ethyl group attached to the sulfonamide nitrogen. This structure suggests potential biological activity, as the amide hydrogen is positioned to interact with biological receptors, and the dichlorophenyl group may contribute to the compound's electrophilic properties.

Synthesis Analysis

The synthesis of related phenylmethanesulfonamide derivatives has been explored in the literature. For instance, the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene leads to the formation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, such as phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide . This suggests that similar electrophilic reagents and conditions could be employed to synthesize the compound , with appropriate modifications to incorporate the piperidin-1-yl ethyl group.

Molecular Structure Analysis

The molecular structure of N-(2,4-dichlorophenyl)methanesulfonamide, a related compound, shows that the N—H bond is nearly syn to the ortho-chloro substituent, which is a common feature among N-aryl methanesulfonamides . This orientation of the N—H bond is crucial for biological activity as it allows for hydrogen bonding with receptor molecules. The molecules are packed into chains through N—H⋯O and N—H⋯Cl hydrogen bonds, which could also be expected in the compound of interest due to the presence of similar functional groups.

Chemical Reactions Analysis

The reactivity of phenylmethanesulfonamide derivatives can be high, as demonstrated by the alkylation of various aromatic compounds . The dichlorophenyl group in the compound of interest may enhance its electrophilic character, making it reactive towards nucleophiles. This reactivity could be exploited in further chemical transformations or in its interactions with biological targets.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide" are not detailed in the provided papers, we can infer from related compounds that it may exhibit similar bond parameters and torsion angles to other methanesulfonanilides . The presence of the dichlorophenyl and piperidin-1-yl ethyl groups will influence its solubility, melting point, and potentially its stability. The compound's ability to form hydrogen bonds suggests it could have a higher boiling point and may form crystalline solids under certain conditions.

科学的研究の応用

Chlorinated Compounds and Environmental Impact

Research on chlorinated compounds, such as chlorophenols and chlorinated solvents, has explored their environmental impact, including toxicity, persistence, and bioaccumulation. For instance, chlorinated solvents like methylene chloride, chloroform, trichloroethylene, and tetrachloroethylene have been associated with adverse health effects due to occupational exposure. These effects include central nervous system, reproductive, liver, and kidney toxicity, as well as carcinogenicity. The study by Ruder (2006) highlights the need for prospective biomarker studies to definitively establish pathways from exposure to health effects, suggesting potential research applications in developing safer alternatives or remediation technologies (Ruder, 2006).

Methane and Methanotrophs

Methane, a potent greenhouse gas, and its oxidation by methanotrophic bacteria represent a significant area of research with implications for environmental science and biotechnology. Studies on methane's production, oxidation, and the role of methanotrophs in mitigating methane emissions offer insights into potential applications in environmental remediation and sustainable biotechnologies. For example, Strong et al. (2015) discuss the biotechnological applications of methanotrophic bacteria, including their use in generating single-cell protein, biopolymers, and other valuable compounds from methane, pointing towards innovative approaches to carbon recycling and sustainable production processes (Strong, Xie, & Clarke, 2015).

Methanesulfonamides in Synthetic Chemistry

Methanesulfonamides, including compounds with specific structural features such as N-Ar (nitrogen-aryl) axes, are relevant in synthetic organic chemistry for the development of chemoselective N-acylation reagents and chiral ligands. The work by Kondo and Murakami (2001) reviews advancements in the synthesis of N-acyl-N-(aryl) methanesulfonamides and their applications in creating highly selective catalysts for asymmetric reactions, suggesting potential research applications in drug synthesis and material science (Kondo & Murakami, 2001).

特性

IUPAC Name |

N-(2,4-dichlorophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O3S/c1-22(20,21)18(13-6-5-11(15)9-12(13)16)10-14(19)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLHJBHBZJTGLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorophenyl)-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

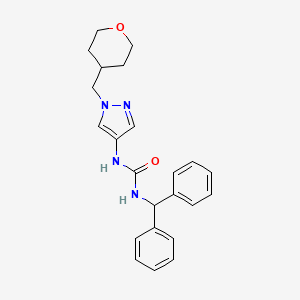

![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)

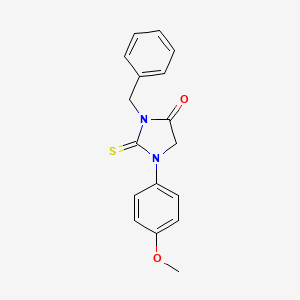

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2527129.png)

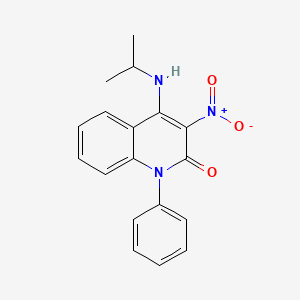

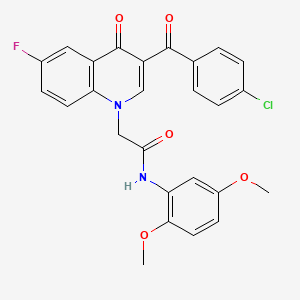

![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3,5-dimethylphenyl)ethanediamide](/img/structure/B2527134.png)

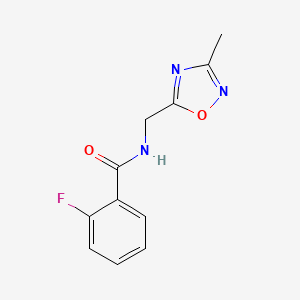

![4-fluoro-N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2527139.png)